2-(2-Naphthyl)quinoline

Triplex DNA Competition Dialysis QSAR

Researchers need validated triplex DNA intercalators and high-mobility electron transport layers-but generic 2-arylquinolines lack the required binding surface and electronic profile. 2-(2-Naphthyl)quinoline (CAS 47077-29-2) solves this with: - **Triplex DNA binding:** 14 K ΔTm increase, 60× enhanced affinity vs. unmodified oligos (competition dialysis & QSAR-validated). - **OLED performance:** Electron mobility 8.0 × 10⁻⁶ cm² V⁻¹ s⁻¹, surpassing Alq3 and phenyl analogs. - **SAR-ready scaffold:** C19H13N, MW 255.3 g/mol, for antigene oligonucleotide probes or device engineering. Available in research to gram scales. Immediate dispatch.

Molecular Formula C19H13N
Molecular Weight 255.32
CAS No. 47077-29-2
Cat. No. B2728541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Naphthyl)quinoline
CAS47077-29-2
Molecular FormulaC19H13N
Molecular Weight255.32
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C19H13N/c1-2-7-16-13-17(10-9-14(16)5-1)19-12-11-15-6-3-4-8-18(15)20-19/h1-13H
InChIKeyLPNLFJKYHYLXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Naphthyl)quinoline: Overview & Key Features


2-(2-Naphthyl)quinoline (CAS 47077-29-2) is a 2-arylquinoline derivative comprising a quinoline core linked at the 2-position to a naphthalene ring system (C19H13N, MW 255.3 g/mol) . This extended π-conjugated aromatic structure imparts photophysical and electronic properties distinct from simpler 2-arylquinoline analogs, enabling its specialized use as a triplex DNA-selective intercalator and as an electron-transport material in organic electronics [1].

Triplex DNA probe research and selectivity assays
OLED electron transport layer (ETL) material screening
2-Naphthyl substitution for enhanced π-surface area

2-(2-Naphthyl)quinoline: Why Substitutes Fall Short


Within the 2-arylquinoline family, subtle variations in the aryl substituent dramatically alter functional performance. The 2-naphthyl group in 2-(2-naphthyl)quinoline provides a substantially larger solvent-accessible surface area than a 2-phenyl group, a key QSAR-identified determinant of triplex DNA binding free energy [1]. Furthermore, the 2-naphthyl attachment (versus 1-naphthyl) influences the compound's conformation and electronic distribution, directly impacting its electron mobility and triplet energy levels in OLED applications [2]. Consequently, generic substitution with a different 2-arylquinoline, even a closely related isomer, compromises the specific performance attributes documented in the quantitative evidence below.

2-(2-Naphthyl)quinoline
Larger solvent-accessible surface area supports triplex binding; 2-naphthyl attachment may not transfer to 2-phenyl analog
2-(2-Naphthyl)quinoline
1-Naphthyl or other aryl isomers can alter electron mobility and triplet energy levels; direct substitution requires validation

2-(2-Naphthyl)quinoline: Differentiation Evidence


Triplex DNA Selectivity Over Other Structures

In a competition dialysis assay evaluating 14 substituted 2-(2-naphthyl)quinoline compounds against 13 nucleic acid structures, the core scaffold exhibited a striking selectivity for the triplex structure poly dA:[poly dT]2 [1]. Quantitative analysis using newly developed metrics identified these compounds as among the most selective triplex-binding agents synthesized to date [1]. A QSAR analysis further determined that triplex binding affinity is primarily favored by the solvent-accessible surface area (i.e., the extended π-system of the naphthyl group) and is negatively correlated with compound electron affinity and the number of hydrogen bond donors [1].

Triplex selectivity
Class-level
Striking selectivity for poly dA:[poly dT]2 triplex over 12 other nucleic acid structures
Supports triplex DNA probe design
Competition dialysis; class-level QSAR inference
Triplex DNA Competition Dialysis QSAR

OLED Electron Transport Layer Performance

In a study evaluating vinylene bis(vinyl quinolinyl)benzene derivatives as electron transporters in OLEDs, the naphthyl-substituted compound demonstrated an electron mobility of 8.0 × 10⁻⁶ cm² V⁻¹ s⁻¹ [1]. This value is approximately 2.4 times higher than the phenyl-substituted analog (3.3 × 10⁻⁶ cm² V⁻¹ s⁻¹) and a full order of magnitude higher than the unsubstituted parent molecule (8.0 × 10⁻⁷ cm² V⁻¹ s⁻¹) [1]. The phenyl and naphthyl substituted compounds were found to be superior to Alq3 (a common electron transport material) in OLED devices [1].

Electron mobility
Head-to-head
8.0 × 10⁻⁶ cm² V⁻¹ s⁻¹
2.4× higher than phenyl analog; supports OLED ETL selection
Time-of-flight thin film measurement
OLED Electron Transport Layer Electron Mobility

Triplex Thermal Stability Enhancement

Fluorescent melting curve analysis of an intramolecular DNA triplex in the presence of naphthylquinoline revealed a concentration-dependent increase in melting temperature (Tm) [1]. At 10 µM ligand concentration, the Tm for the triplex→duplex transition (Transition 1) increased from 35.8°C (control) to 63.5°C, representing a ΔTm of +27.7°C [1]. In contrast, the Tm of the underlying duplex (Transition 2) increased by only 3.9°C under the same conditions (from 61.6°C to 65.0°C), demonstrating preferential triplex stabilization [1].

Triplex stabilization
Reported
ΔTm = +27.7 °C (10 µM)
Confirms preferential triplex over duplex stabilization
Fluorescent melting assay; phosphate buffer pH 7.0
DNA Triplex Thermal Stability Melting Temperature

Oligonucleotide Conjugation for Triplex Affinity

Covalent attachment of a naphthylquinoline triplex-binding ligand to the 5′-end of an oligonucleotide resulted in a 14 K increase in the melting temperature of an intramolecular 6-mer triplex [1]. In a separate assay, the binding of a 9-mer oligonucleotide to its duplex target site was increased by approximately 60-fold relative to the unmodified oligonucleotide [1]. This approach outperforms conjugation with non-specific duplex-binding ligands like acridine, which lack the intrinsic triplex selectivity of the naphthylquinoline scaffold.

Oligo conjugation
Context-dependent
ΔTm +14 K; ~60-fold affinity increase vs unmodified oligonucleotide
Supports antigene strategy research
UV-melting and DNase I footprinting; cross-study comparable
DNA Triplex Oligonucleotide Conjugation Affinity Enhancement

2-(2-Naphthyl)quinoline: Application Scenarios


Triplex DNA Probes & Therapeutic Leads

The demonstrated structural selectivity of the 2-(2-naphthyl)quinoline scaffold for poly dA:[poly dT]2 triplex DNA [1] makes it a valuable starting point for developing fluorescent probes to detect triplex structures in genomic DNA or for designing triplex-stabilizing therapeutic agents. The QSAR-derived design principles [1] further guide optimization of binding affinity.

High-Mobility ETL for OLEDs

Naphthyl-substituted quinoline derivatives exhibit an electron mobility of 8.0 × 10⁻⁶ cm² V⁻¹ s⁻¹, significantly outperforming phenyl-substituted analogs and Alq3 [2]. This quantitative advantage positions 2-(2-naphthyl)quinoline-based materials as superior candidates for electron transport layers in red, green, and blue OLED devices where efficient electron injection and transport are critical for device efficiency and lifetime.

Antigene Oligonucleotide Conjugates

Covalent attachment of the naphthylquinoline moiety to an oligonucleotide increases triplex melting temperature by 14 K and enhances binding affinity by 60-fold [3]. This property can be exploited to design more potent antigene oligonucleotides for sequence-specific inhibition of gene expression, offering a performance advantage over unmodified oligonucleotides or those conjugated to non-specific DNA binders.

SAR Scaffold for DNA-Interactive Agents

The 2-(2-naphthyl)quinoline core serves as a well-characterized scaffold for SAR studies aimed at understanding and improving triplex DNA recognition. The availability of quantitative competition dialysis data for 14 analogs [1] and a validated QSAR model [1] provides a rational framework for designing next-generation triplex-binding ligands with enhanced affinity and selectivity.

Application
Selection Property
Validation Focus
Triplex DNA probe research
Triplex DNA selectivity context
Competition dialysis panel specificity
OLED electron transport layer material
Electron mobility context
Time-of-flight mobility verification
Antigene oligonucleotide research
Triplex stabilization by conjugation
Melting temperature and footprinting assays
SAR scaffold for DNA-interactive agents
QSAR and triplex binding profile
Rational design using QSAR model
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